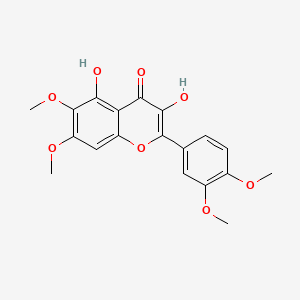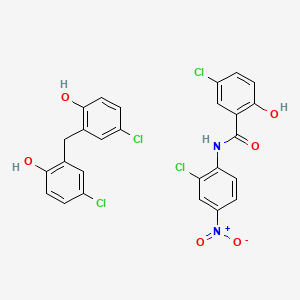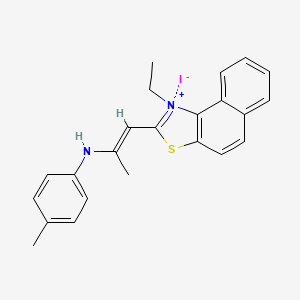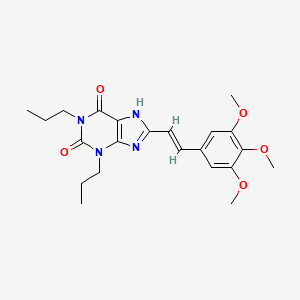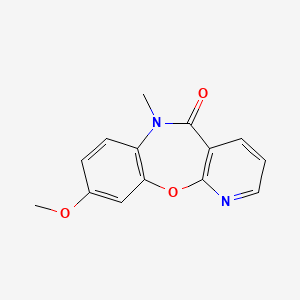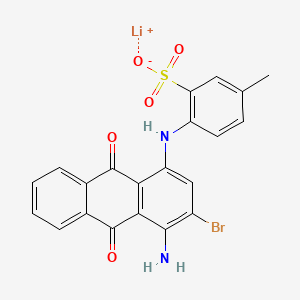
N-(4-Amino-3-bromo-1-anthraquinonyl)-p-toluidinesulfonic acid, monolithium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-Amino-3-bromo-1-anthraquinonyl)-p-toluidinesulfonic acid, monolithium salt is a complex organic compound known for its vibrant color properties. It is often used in various industrial applications, particularly in the dye and pigment industries. This compound is derived from anthraquinone, a parent structure known for its stability and versatility in chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Amino-3-bromo-1-anthraquinonyl)-p-toluidinesulfonic acid, monolithium salt typically involves multiple steps:
Bromination: The anthraquinone core undergoes bromination to introduce a bromine atom at the 3-position.
Amination: The brominated anthraquinone is then subjected to amination to introduce an amino group at the 4-position.
Sulfonation: The resulting compound is further reacted with p-toluidine and sulfonic acid to introduce the sulfonic acid group.
Lithiation: Finally, the compound is treated with lithium salts to form the monolithium salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Large-scale bromination: using bromine or bromine-containing reagents.
Catalytic amination: to ensure high yield and purity.
Controlled sulfonation: to introduce the sulfonic acid group without over-sulfonation.
Lithiation: using lithium hydroxide or lithium carbonate to form the monolithium salt.
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-Amino-3-bromo-1-anthraquinonyl)-p-toluidinesulfonic acid, monolithium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone form.
Substitution: The bromine atom can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, and other nucleophilic reagents.
Major Products
Oxidation: Anthraquinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted anthraquinone derivatives.
Applications De Recherche Scientifique
N-(4-Amino-3-bromo-1-anthraquinonyl)-p-toluidinesulfonic acid, monolithium salt has a wide range of applications in scientific research:
Chemistry: Used as a dye intermediate and in the synthesis of other complex organic compounds.
Biology: Employed in staining techniques for microscopy due to its vibrant color properties.
Medicine: Investigated for potential use in drug delivery systems and as a diagnostic agent.
Industry: Widely used in the textile industry for dyeing fabrics and in the production of pigments for paints and coatings.
Mécanisme D'action
The compound exerts its effects primarily through its ability to interact with various molecular targets:
Molecular Targets: Enzymes, proteins, and nucleic acids.
Pathways Involved: The compound can inhibit or activate specific biochemical pathways, depending on its interaction with the target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Acid Alizarine Pure Blue B
- Acid Alizarine Sky Blue B
- Acid Anthraquinone Pure Blue
- Acid Blue 78
Uniqueness
N-(4-Amino-3-bromo-1-anthraquinonyl)-p-toluidinesulfonic acid, monolithium salt is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its combination of amino, bromo, and sulfonic acid groups makes it particularly versatile in various applications, especially in the dye and pigment industries.
Propriétés
Numéro CAS |
69121-26-2 |
|---|---|
Formule moléculaire |
C21H14BrLiN2O5S |
Poids moléculaire |
493.3 g/mol |
Nom IUPAC |
lithium;2-[(4-amino-3-bromo-9,10-dioxoanthracen-1-yl)amino]-5-methylbenzenesulfonate |
InChI |
InChI=1S/C21H15BrN2O5S.Li/c1-10-6-7-14(16(8-10)30(27,28)29)24-15-9-13(22)19(23)18-17(15)20(25)11-4-2-3-5-12(11)21(18)26;/h2-9,24H,23H2,1H3,(H,27,28,29);/q;+1/p-1 |
Clé InChI |
QPPOASJWLMCWAU-UHFFFAOYSA-M |
SMILES canonique |
[Li+].CC1=CC(=C(C=C1)NC2=CC(=C(C3=C2C(=O)C4=CC=CC=C4C3=O)N)Br)S(=O)(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


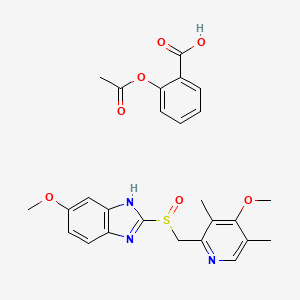
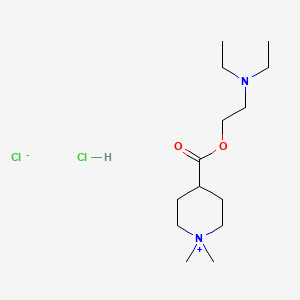



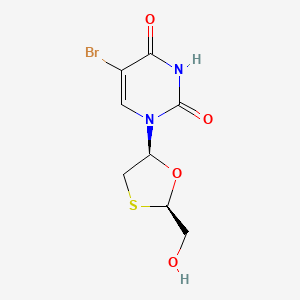
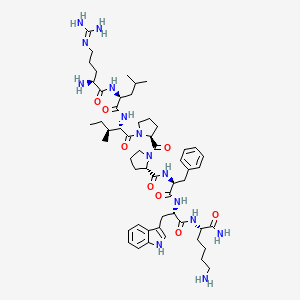

![2-hydroxyethyl-[2-hydroxy-3-[2-hydroxyethyl(dimethyl)azaniumyl]propyl]-dimethylazanium;dichloride](/img/structure/B12780987.png)
